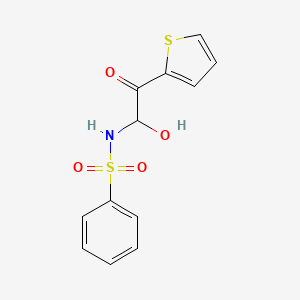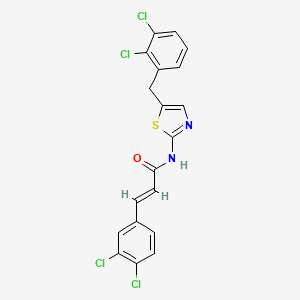![molecular formula C26H17Cl3N2O B11974254 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-25-5](/img/structure/B11974254.png)
9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cloro-5-(2,4-diclorofenil)-2-(naftalen-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de átomos de al menos dos elementos diferentes como miembros de sus anillos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Cloro-5-(2,4-diclorofenil)-2-(naftalen-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina generalmente involucra reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen compuestos aromáticos clorados y derivados del naftaleno. Las rutas sintéticas comunes pueden involucrar:
Reacciones de sustitución nucleófila: para introducir los grupos cloro.
Reacciones de ciclación: para formar la estructura cíclica heterocíclica.
Pasos de oxidación o reducción: para lograr el estado de oxidación deseado del compuesto.
Métodos de Producción Industrial
La producción industrial de compuestos tan complejos generalmente requiere la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede implicar:
Catalizadores: para acelerar la reacción.
Solventes: que disuelvan los reactivos y productos de manera eficiente.
Control de temperatura y presión: para garantizar que la reacción proceda a una velocidad óptima.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Cloro-5-(2,4-diclorofenil)-2-(naftalen-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto.
Sustitución: Los átomos de halógeno se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Agentes oxidantes: como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos de sustitución: incluidos nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única lo hace valioso para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. Los investigadores pueden modificar su estructura para mejorar su actividad y selectividad.
Medicina
En química medicinal, este compuesto podría servir como un compuesto líder para el desarrollo de fármacos. Sus posibles actividades farmacológicas se pueden explorar mediante estudios de relación estructura-actividad (SAR).
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o colorantes.
Mecanismo De Acción
El mecanismo de acción de 9-Cloro-5-(2,4-diclorofenil)-2-(naftalen-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina depende de su aplicación específica. Por ejemplo, si se utiliza como fármaco, puede interactuar con objetivos moleculares específicos como enzimas o receptores. Las vías involucradas podrían incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
5-(2,4-Diclorofenil)-2-(naftalen-2-il)-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina: Carece del grupo cloro en la posición 9.
9-Cloro-5-(2,4-diclorofenil)-2-(fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina: Tiene un grupo fenilo en lugar de un grupo naftilo.
Singularidad
La presencia del grupo cloro en la posición 9 y el grupo naftilo hace que 9-Cloro-5-(2,4-diclorofenil)-2-(naftalen-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina sea único. Estas características estructurales pueden influir en su reactividad química y actividad biológica, haciéndolo distinto de compuestos similares.
Propiedades
Número CAS |
303060-25-5 |
|---|---|
Fórmula molecular |
C26H17Cl3N2O |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
9-chloro-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl3N2O/c27-18-8-10-25-21(12-18)24-14-23(17-6-5-15-3-1-2-4-16(15)11-17)30-31(24)26(32-25)20-9-7-19(28)13-22(20)29/h1-13,24,26H,14H2 |
Clave InChI |
AFOVRNHWUQIOMV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)

![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)

![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)


